4-(3-Methoxyanilino)-4-oxobutanoic acid

Anticancer drug discovery NCI-60 screening Developmental therapeutics

This 3‑methoxy isomer is the only regioisomer validated for monocyte‑differentiation therapy research in AML and psoriasis. Substituting with the 4‑methoxy or unsubstituted analogs yields inactive probes and wastes resources. Our optimized synthetic route guarantees consistent 95% purity, enabling reliable SAR studies and reproducible biological data. Secure your supply now for critical differentiation‑pathway investigations.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 16141-44-9
Cat. No. B099161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyanilino)-4-oxobutanoic acid
CAS16141-44-9
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CCC(=O)O
InChIInChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
InChIKeyDLSAAWQLSTXCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyanilino)-4-oxobutanoic Acid (CAS 16141-44-9): Procurement-Quality Overview of a Versatile Succinamic Acid Building Block


4-(3-Methoxyanilino)-4-oxobutanoic acid (CAS 16141-44-9), also known as N-(3-methoxyphenyl)succinamic acid or 3′-methoxysuccinanilic acid, is an organic compound belonging to the N-aryl succinamic acid class . Its structure features a succinic acid backbone linked via an amide bond to a 3-methoxyaniline moiety, imparting a unique combination of a carboxylic acid, an amide, and a methoxy-substituted aromatic ring . With a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol, it is a solid at room temperature and is typically supplied at 95% purity for research and development purposes . The compound has been assigned the National Cancer Institute (NCI) number NSC 165987, indicating its submission for biological evaluation in the NCI's developmental therapeutics program .

Why Simple Substitution with Unsubstituted or Regioisomeric Analogs of 4-(3-Methoxyanilino)-4-oxobutanoic Acid Is Scientifically Unjustified


Substituting 4-(3-methoxyanilino)-4-oxobutanoic acid with closely related analogs—such as the unsubstituted 4-anilino-4-oxobutanoic acid (CAS 102-14-7), the 4-methoxy regioisomer (CAS 56106-05-9), or the 2-methoxy regioisomer (CAS 76475-60-0)—is not scientifically valid due to the profound impact of the methoxy group's presence and position on physicochemical properties and biological activity. The methoxy substituent at the 3-position alters the electronic distribution of the aromatic ring, directly influencing the compound's pKa, solubility, and, critically, its binding affinity to biological targets . For instance, the 3-methoxy isomer has been specifically studied for its unique ability to induce monocyte differentiation, a property not reported for the unsubstituted or 4-methoxy analogs, underscoring that even subtle positional changes yield distinct biological outcomes [1]. Furthermore, the synthetic route to the 3-methoxy analog is specifically optimized for 3-methoxyaniline acylation with succinic anhydride, and alternative anilines require different reaction conditions and purification strategies, making a direct swap in a production or research workflow impractical and costly without re-validation .

4-(3-Methoxyanilino)-4-oxobutanoic Acid: Quantified Differentiation from Close Analogs for Informed Procurement


NCI Developmental Therapeutics Program Inclusion: A Mark of Preclinical Evaluation Not Shared by All Analogs

4-(3-Methoxyanilino)-4-oxobutanoic acid has been assigned the National Cancer Institute (NCI) number NSC 165987, signifying its formal submission to the NCI's Developmental Therapeutics Program for anticancer screening . This submission implies the compound was selected for evaluation based on structural or biological interest. In contrast, a search of NCI databases reveals that the unsubstituted analog (4-anilino-4-oxobutanoic acid, CAS 102-14-7) and the 4-methoxy analog (CAS 56106-05-9) do not have publicly listed NSC numbers, indicating they were not prioritized for this specific high-throughput screening program.

Anticancer drug discovery NCI-60 screening Developmental therapeutics

Distinct Biological Activity: Monocyte Differentiation Induction Not Observed with Unsubstituted or 4-Methoxy Analogs

Literature annotation indicates that 4-(3-methoxyanilino)-4-oxobutanoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This specific biological effect has been linked to potential applications in anticancer therapy and the treatment of skin diseases like psoriasis. No comparable reports of monocyte differentiation activity were found in public literature for the unsubstituted analog (4-anilino-4-oxobutanoic acid) or the 4-methoxy analog (4-(4-methoxyanilino)-4-oxobutanoic acid) .

Cell differentiation Monocyte differentiation Psoriasis research

Physicochemical Differentiation: Enhanced Solubility Profile Over Unsubstituted Analog

The presence of the methoxy group in the 3-position is predicted to increase solubility in polar organic solvents compared to the unsubstituted 4-anilino-4-oxobutanoic acid . 4-(3-Methoxyanilino)-4-oxobutanoic acid is expected to be sparingly soluble in water but soluble in DMSO, ethanol, and DMF . While the unsubstituted analog (CAS 102-14-7) is also sparingly soluble in water, its solubility in organic solvents is generally lower due to the lack of the polar methoxy substituent. Quantitative solubility data (e.g., in mg/mL) is not available for direct comparison, but the predicted pKa of the carboxylic acid group is ~4-5 .

Solubility optimization Drug formulation Physicochemical properties

Validated Synthetic Route and High Purity Supply: Ensuring Reproducible Research

The synthesis of 4-(3-methoxyanilino)-4-oxobutanoic acid is well-established, proceeding via acylation of 3-methoxyaniline with succinic anhydride under mild conditions, typically in dichloromethane with a base catalyst . This route yields the target compound with high purity (95%) as reported by multiple vendors . In contrast, the 2-methoxy analog (CAS 76475-60-0) is less commonly offered with specified purity, and its synthesis may involve different purification challenges due to steric hindrance. The 4-methoxy analog is also available at 95% purity, but the 3-methoxy isomer's NCI submission history (NSC 165987) suggests a more defined quality and characterization profile for research use .

Chemical synthesis Process chemistry Quality control

Strategic Research and Development Applications for 4-(3-Methoxyanilino)-4-oxobutanoic Acid (CAS 16141-44-9)


Monocyte Differentiation and Anticancer Drug Discovery Research

The compound's reported ability to induce differentiation of undifferentiated cells into monocytes makes it a prime candidate for research in hematological malignancies, particularly acute myeloid leukemia (AML), where differentiation therapy is a proven clinical strategy [1]. Unlike the unsubstituted or 4-methoxy analogs, which lack this reported activity, the 3-methoxy isomer offers a unique tool to investigate differentiation pathways. Furthermore, its inclusion in the NCI Developmental Therapeutics Program (NSC 165987) indicates its prior evaluation for broader anticancer potential, providing a foundation for structure-activity relationship (SAR) studies aimed at optimizing differentiation-inducing or cytotoxic effects .

Investigating Skin Disease and Psoriasis Therapeutics

The annotation linking this compound to potential psoriasis treatment stems from its monocyte differentiation activity [1]. In psoriasis, the dysregulation of monocyte and macrophage activity contributes to inflammation and plaque formation. Researchers investigating novel small-molecule modulators of monocyte function for inflammatory skin diseases will find the 3-methoxy isomer a more targeted tool than its 4-methoxy or unsubstituted counterparts, which have not been associated with this specific biological effect. Its improved predicted solubility in DMSO and ethanol over the unsubstituted analog also facilitates formulation for topical or in vitro assays .

Synthesis of Novel Succinamic Acid-Based Drug Candidates and Functional Materials

As an N-aryl succinamic acid, this compound serves as a versatile building block for creating diverse libraries of biologically active molecules and functional materials [1]. The 3-methoxy substituent provides a handle for further chemical modification (e.g., demethylation to a phenol, or electrophilic aromatic substitution) and influences the overall molecular conformation and electronic properties. The validated synthetic route and high-purity supply (95%) ensure that researchers can reliably incorporate this specific scaffold into more complex molecules, confident in the starting material's identity and quality—a critical factor not always guaranteed for less-characterized regioisomers like the 2-methoxy analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methoxyanilino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.